Haloperidol octanoate

Prodrug activation Esterase hydrolysis Pharmacokinetic modeling

Analytical laboratories developing HPLC methods for haloperidol decanoate require authentic EP Impurity H (USP Related Compound B) for method validation. This high-purity reference standard serves as the official marker for impurity profiling. - Official EP Impurity H / USP Related Compound B; essential for ANDA submissions - Unique C8 ester with peak hydrolysis rate in esterase-mediated activation models - Supplied with comprehensive characterization data for regulatory compliance

Molecular Formula C29H37ClFNO3
Molecular Weight 502.067
CAS No. 1134807-34-3
Cat. No. B584362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol octanoate
CAS1134807-34-3
Synonyms4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester Octanoic Acid
Molecular FormulaC29H37ClFNO3
Molecular Weight502.067
Structural Identifiers
SMILESCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3
InChIKeySWELMJJZDVTJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol Octanoate (CAS 1134807-34-3): A Critical Reference Standard and Prodrug Candidate in Antipsychotic Research


Haloperidol octanoate (CAS 1134807-34-3) is an ester prodrug of the typical antipsychotic haloperidol, characterized by an octanoyl (C8) side chain [1]. It serves two distinct, high-value roles in scientific and industrial settings: (1) as a critical reference standard for impurity profiling in the quality control of the commercially dominant long-acting injectable (LAI) antipsychotic, haloperidol decanoate (C10 ester), where it is designated as EP Impurity H / USP Related Compound B [2], and (2) as a model compound in pharmacokinetic and prodrug research due to its unique hydrolytic properties [1]. Unlike its therapeutic decanoate counterpart, haloperidol octanoate itself is not approved for clinical use and is primarily employed as a research tool or analytical standard .

Why Haloperidol Octanoate Cannot Be Substituted by Other Haloperidol Esters in Research or QC Applications


Generic substitution of haloperidol octanoate with other haloperidol esters (e.g., decanoate, butanoate) is scientifically invalid due to structure-specific and context-dependent performance. The C8 octanoate ester is not simply a shorter-chain analog of the C10 decanoate; it is the official EP Impurity H and USP Related Compound B, which are uniquely defined by regulatory pharmacopeias and cannot be replaced by other homologs in analytical method validation [1]. Furthermore, from a prodrug development perspective, enzymatic hydrolysis rates are exquisitely sensitive to the ester chain length. Research demonstrates that the rate of enzymatic activation in esterase models is not linear and reaches a distinct maximum for the octanoate (C8) ester, a property that would be lost if a longer or shorter chain analog were used [2]. Therefore, for both regulatory compliance in quality control and the study of structure-activity relationships, haloperidol octanoate is a unique and irreplaceable entity.

Quantitative Differentiation of Haloperidol Octanoate: Head-to-Head Evidence Against Comparator Esters


Comparative Hydrolysis Kinetics: Octanoate (C8) Esterase Activation Rate vs. Decanoate (C10) and Other Chain Lengths

In a study evaluating the hydrolysis of haloperidol prodrugs by porcine liver esterase (PLE), haloperidol octanoate (C8) exhibited the highest rate of hydrolysis among the five tested esters. This rate was significantly greater than that of its closest clinical comparator, haloperidol decanoate (C10), as well as the shorter-chain analogs (C2, C3, C4) [1].

Prodrug activation Esterase hydrolysis Pharmacokinetic modeling

Analytical Specificity: Haloperidol Octanoate as the Sole Pharmacopeial Impurity H / Related Compound B

According to the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), haloperidol octanoate is the only ester designated as Impurity H (EP) and Related Compound B (USP) in the monograph for haloperidol decanoate drug substance and product [1]. Other ester homologs, such as the ethanoate, butanoate, or hexanoate, are not listed as specified impurities with defined acceptance criteria.

Pharmaceutical analysis Impurity profiling Quality control

Comparative Pharmacokinetics: Octanoate's Inferable Release Profile vs. Decanoate's Clinical Profile

While direct in vivo pharmacokinetic data for haloperidol octanoate is scarce, its properties can be inferred from comparative studies. The clinically established haloperidol decanoate (C10) provides therapeutic plasma levels for ~4 weeks following intramuscular injection, with a Tmax of ~3-9 days and a half-life of ~3 weeks [1]. Given the significantly higher in vitro hydrolysis rate of the octanoate (C8) ester [2], it is class-level inferred that a C8 depot formulation would exhibit a substantially shorter duration of action and a different plasma concentration-time profile.

Drug delivery Long-acting injectables Pharmacokinetics

Clinical Efficacy and Safety: Octanoate's Non-Therapeutic Status vs. Decanoate's Established Profile

Haloperidol octanoate has no established clinical use or safety profile. In contrast, haloperidol decanoate has a well-documented clinical profile. In the ACLAIMS trial, haloperidol decanoate demonstrated non-inferior efficacy to paliperidone palmitate for preventing efficacy failure (HR: 0.98; 95% CI: 0.65-1.47) but was associated with significantly more akathisia and greater use of antiparkinsonian medications . A subgroup analysis also indicated a longer time to efficacy failure for haloperidol decanoate in younger patients (p = .009) [1].

Antipsychotic therapy Clinical efficacy Safety

Primary Research and Industrial Use Cases for Haloperidol Octanoate (CAS 1134807-34-3)


Pharmaceutical Quality Control: Quantification of EP Impurity H in Haloperidol Decanoate Drug Product

Analytical laboratories developing or performing HPLC or LC-MS methods for the purity testing of haloperidol decanoate require a high-purity reference standard of haloperidol octanoate (EP Impurity H). This is a mandatory requirement for method validation, system suitability testing, and the accurate quantification of this specified impurity to meet pharmacopeial acceptance criteria [1].

Prodrug Research: Investigating the Effect of Ester Chain Length on Enzymatic Activation Rates

In studies examining the structure-activity relationship of ester-based prodrugs, haloperidol octanoate serves as a key reference point. It provides a distinct, peak hydrolysis rate in esterase models compared to shorter (C2-C4) and longer (C10) chain analogs, making it essential for experiments designed to model and predict the in vivo release kinetics of depot antipsychotics [2].

In Vitro Metabolism and Pharmacokinetic Studies: A Tool for Esterase Activity Profiling

Due to its differential susceptibility to esterase-mediated hydrolysis, haloperidol octanoate can be used as a substrate probe in in vitro assays (e.g., using liver microsomes or purified enzymes) to characterize esterase activity from various biological sources or under different experimental conditions. This application is distinct from using the clinically approved decanoate ester, which has a different activation profile [2].

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